A Technical Guide to the Chemical Properties and Stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
A Technical Guide to the Chemical Properties and Stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. Pyrazole-based scaffolds are foundational in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] Understanding the intrinsic physicochemical characteristics and degradation liabilities of specific analogues is paramount for drug development professionals. This document synthesizes data from analogous structures and established chemical principles to offer insights into the compound's behavior. We delve into its physicochemical properties, explore potential degradation pathways including hydrolysis and oxidation, and provide robust experimental protocols for stability assessment. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-based molecules.
Introduction and Chemical Identity
The pyrazole ring system is a versatile heterocyclic scaffold widely employed in the design of biologically active compounds, from kinase inhibitors to anti-inflammatory agents.[3][4][5] The specific molecule, 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, belongs to the 4-aminopyrazole class, which is noted for its utility as a synthetic intermediate and for its own potential biological activities.[6][7] A close structural isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8), is a well-documented key intermediate in the synthesis of Sildenafil, highlighting the pharmaceutical relevance of this molecular framework.[6][8]
This guide focuses on the N1-propyl substituted isomer, providing a detailed examination of its chemical nature to support research and development activities.
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IUPAC Name: 4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
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Molecular Formula: C₈H₁₄N₄O
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Molecular Weight: 182.22 g/mol [8]
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Canonical SMILES: CCCN1N=C(C(=C1N)C(=O)NC)
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CAS Number: Not assigned. For reference, the structural isomer 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has CAS RN 139756-02-8.[8][9]
Caption: Chemical structure of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to bioavailability. The table below summarizes the expected properties of the title compound, with some values inferred from its close structural isomer for reference.
| Property | Value / Expected Value | Comments & Rationale |
| Appearance | White to light yellow crystalline solid. | Based on the appearance of the isomer 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] Discoloration may indicate oxidation.[11] |
| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula C₈H₁₄N₄O.[8] |
| Melting Point | Expected: ~98-102 °C | The isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has a reported melting point of 98-101 °C.[9] Isomeric changes can slightly alter melting points, but a similar range is expected. |
| pKa | Expected: Two values. ~2-3 (pyrazole ring) and ~4-5 (4-amino group). | Pyrazoles can act as weak bases or acids.[3] The 4-amino group is expected to be the primary basic center. The amide is generally considered neutral. |
| LogP (Octanol/Water) | Expected: ~0.5 - 1.5 | The calculated XLogP3 for the isomer is 0.5.[8] The N1-propyl group may slightly increase lipophilicity compared to an N1-methyl group. This parameter is crucial for permeability and solubility.[1] |
| Solubility | Soluble in methanol.[10] Expected moderate solubility in other polar organic solvents and low solubility in water. | The pyrazole scaffold and polar functional groups (amino, amide) confer some polarity, but the propyl and methyl groups add lipophilic character. |
Chemical Stability and Degradation Pathways
The stability of a compound dictates its shelf-life, storage requirements, and compatibility with formulation excipients. Pyrazole derivatives are generally stable, but the specific functional groups on 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide create defined degradation liabilities.[12]
Hydrolytic Stability
The primary site for hydrolysis is the C5-carboxamide bond. This reaction can be catalyzed by both acidic and basic conditions.[13]
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Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 3), the reaction is initiated by protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway yields the 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid and methylamine hydrochloride.
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Base-Catalyzed Hydrolysis: Under basic conditions (e.g., pH > 9), hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[14][15] This forms a tetrahedral intermediate which then collapses to form the carboxylate salt and methylamine. This pathway is often a significant liability for amide-containing drugs.
Oxidative Stability
The 4-amino group, an electron-donating substituent on the pyrazole ring, is a potential site for oxidation.[11] Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of colored degradation products, such as quinone-imine type structures.[16] This is a common cause of discoloration (browning) in aminopyrazole derivatives and necessitates careful handling.[11]
Photostability
Many heterocyclic aromatic compounds, including pyrazoles, are susceptible to photodegradation.[12] Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to complex degradation profiles. It is a standard best practice to protect such compounds from light.[11]
Thermal Stability
As a crystalline solid with a melting point around 100 °C, the compound is expected to be stable at ambient and refrigerated temperatures.[9] However, elevated temperatures, particularly approaching the melting point, can accelerate both hydrolytic and oxidative degradation, especially in the presence of moisture or oxygen.
Caption: Primary degradation pathways for the target compound.
Recommended Storage and Handling
To maintain the integrity and purity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, the following storage and handling procedures are recommended based on its chemical stability profile:
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Temperature: Store in a cool environment, with refrigeration (2-8 °C) or freezing (-20 °C) being optimal for long-term stability.[6][11]
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Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[11]
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Light: Protect from light at all times by using amber glass vials or by storing containers in the dark.[11]
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Moisture: Store in a dry, desiccated environment to minimize the risk of hydrolysis.[11]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method. The following protocol outlines a standard approach.
Objective
To evaluate the stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to develop a stability-indicating HPLC-UV method.
Materials
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4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Formic acid or Trifluoroacetic acid (for mobile phase)
HPLC Method (Example)
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start at 5% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 240 nm (or using a PDA detector to assess peak purity).[11]
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Injection Volume: 10 µL
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Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL) and dilute with the mobile phase to a working concentration (~0.1 mg/mL).[11]
Stress Conditions
For each condition, a parallel control sample (stored at 2-8 °C, protected from light) should be analyzed. Aim for 5-20% degradation of the parent compound.
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Acid Hydrolysis:
-
Incubate sample solution in 0.1 M HCl at 60 °C.[11]
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
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Base Hydrolysis:
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Incubate sample solution in 0.1 M NaOH at 60 °C.[11]
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Withdraw aliquots at 2, 6, 12, and 24 hours.
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Neutralize with an equivalent amount of 0.1 M HCl before injection.
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Oxidative Degradation:
-
Treat sample solution with 3% H₂O₂ at room temperature.[11]
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Withdraw aliquots at 2, 6, 12, and 24 hours.
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Thermal Degradation:
-
Heat the solid compound in an oven at 105 °C for 24 hours.[11]
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Dissolve the stressed solid and analyze.
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-
Photolytic Degradation:
-
Expose the sample solution (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the sample after exposure. A dark control should be run in parallel.
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Caption: A typical experimental workflow for a forced degradation study.
Conclusion
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a molecule with significant potential in pharmaceutical research, belonging to a well-established class of biologically active compounds. Its chemical profile is defined by a stable pyrazole core functionalized with groups that present specific stability challenges. The N-methyl carboxamide bond is susceptible to both acid and base-catalyzed hydrolysis, while the 4-amino group is a likely site for oxidation, potentially leading to discoloration. The compound is also expected to be sensitive to light. A thorough understanding of these properties, confirmed through rigorous forced degradation studies, is essential for the development of robust synthetic routes, stable formulations, and reliable analytical methods. The insights and protocols provided in this guide serve as a foundational resource for scientists working with this and structurally related compounds.
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